molecular formula C16H15ClN2O B15042856 4-chloro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

4-chloro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No.: B15042856
M. Wt: 286.75 g/mol
InChI Key: MPIYYOOVLHNWPY-LDADJPATSA-N
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Description

4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a methylphenyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-methylacetophenone. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The chloro and methylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-1-(4-bromophenyl)ethylidene]benzohydrazide

Uniqueness

4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O/c1-11-3-5-13(6-4-11)12(2)18-19-16(20)14-7-9-15(17)10-8-14/h3-10H,1-2H3,(H,19,20)/b18-12+

InChI Key

MPIYYOOVLHNWPY-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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